molecular formula C21H27N3O3 B2513047 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034277-69-3

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

カタログ番号: B2513047
CAS番号: 2034277-69-3
分子量: 369.465
InChIキー: GBTZXTGTYBGENP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a propan-1-one backbone with two critical substituents:

  • Position 1: A piperidin-1-yl group substituted at position 3 with a 2,6-dimethylpyrimidin-4-yloxy moiety.
  • Position 3: A 4-methoxyphenyl group.

特性

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-13-20(23-16(2)22-15)27-19-5-4-12-24(14-19)21(25)11-8-17-6-9-18(26-3)10-7-17/h6-7,9-10,13,19H,4-5,8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTZXTGTYBGENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one , with the CAS number 2034277-69-3 , has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O3C_{21}H_{27}N_{3}O_{3}, with a molecular weight of approximately 369.5 g/mol . The structure features a piperidine ring , a pyrimidine moiety , and a propanone group , which contribute to its biological activity.

PropertyValue
CAS Number2034277-69-3
Molecular FormulaC21H27N3O3
Molecular Weight369.5 g/mol

Research indicates that this compound may act as an enzyme inhibitor and could interact with specific receptors within biological systems. The precise mechanisms are still under investigation, but preliminary studies suggest that it may modulate various biochemical pathways.

Potential Biological Activities

  • Antimicrobial Activity : Initial evaluations have shown that derivatives related to this compound exhibit moderate antimicrobial properties against various strains of bacteria and fungi.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit the production of inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Properties : There is emerging evidence indicating that the compound may have anticancer effects, possibly through the inhibition of specific cancer cell proliferation pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Evaluation

In a study evaluating antimicrobial activity, compounds similar to 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one were tested against multiple bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL , indicating moderate effectiveness against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds. It was found that these compounds significantly reduced nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential use in treating inflammatory diseases .

Study 3: Anticancer Activity

Research has also indicated that certain derivatives possess anticancer properties. In vitro tests demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values suggesting potent activity .

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-oneContains a piperidine ring and pyrimidineLacks the propanone functionality
2-(2-Methylpyrimidin-5-yloxy)piperidineSimilar piperidine structureDifferent pyrimidine substitution pattern
3-(Pyridin-2-yloxy)piperidineContains a piperidine ringDifferent heterocyclic ring

類似化合物との比較

1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

  • Structure : Propan-1-one with a dihydroxy-methoxyphenyl group (position 1) and a phenyl group (position 3).
  • Key Differences :
    • Lacks the piperidine-pyrimidine scaffold.
    • Contains hydroxyl groups instead of a methoxy group on the phenyl ring.
  • Biological Relevance : Dihydrochalcone derivatives like this are associated with antioxidant and antimicrobial activities. The hydroxyl groups may enhance radical scavenging but reduce metabolic stability compared to methoxy substituents .

Pyridin-2(1H)-one Derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)

  • Structure : Pyridin-2-one core with substituted aryl groups.
  • Key Differences :
    • Pyridine ring replaces the pyrimidine in the target compound.
    • Bromophenyl and hydroxyl-methoxyphenyl groups alter electronic properties.
  • Biological Activity : Exhibits antioxidant activity (79.05% radical scavenging at 12 ppm), attributed to electron-withdrawing bromine and hydroxyl groups. The absence of a piperidine linker may limit CNS penetration compared to the target compound .

Piperidine Derivatives with Sulfonyl Groups (e.g., 3-(4-Methanesulfonyl-piperidin-1-yl)-propan-1-one)

  • Structure : Propan-1-one with a 4-methanesulfonyl-piperidin-1-yl group.
  • Lacks aromatic heterocycles like pyrimidine.
  • Functional Impact : Sulfonyl groups improve solubility but may reduce membrane permeability. Such derivatives are often explored for enzyme inhibition (e.g., kinases) due to sulfonyl-protein interactions .

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

  • Structure : Propan-1-one with a pyrrolidinyl-piperidinyl group and methylsulfonylphenyl substituent.
  • Key Differences :
    • Pyrrolidine introduces conformational rigidity.
    • Methylsulfonylphenyl enhances electrostatic interactions vs. methoxyphenyl.
  • Pharmacokinetics : The sulfonyl group may improve metabolic stability but reduce blood-brain barrier penetration compared to the methoxyphenyl group in the target compound .

Structural and Functional Comparison Table

Compound Name Molecular Weight Key Functional Groups Notable Biological Activities
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one ~357.4 g/mol Pyrimidine, piperidine, 4-methoxyphenyl Potential kinase/GPCR modulation
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one ~286.3 g/mol Dihydroxyphenyl, phenyl Antioxidant, antimicrobial
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ~411.2 g/mol Pyridin-2-one, bromophenyl, hydroxyl-methoxyphenyl 79.05% antioxidant activity at 12 ppm
3-(4-Methanesulfonyl-piperidin-1-yl)-propan-1-one ~261.4 g/mol Methanesulfonyl-piperidine Enzyme inhibition (e.g., kinases)
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one ~394.5 g/mol Pyrrolidine-piperidine, methylsulfonylphenyl Enhanced metabolic stability

Research Findings and Implications

  • Pyrimidine vs.
  • Methoxy vs. Sulfonyl Groups : Methoxy substituents enhance lipophilicity for membrane penetration, whereas sulfonyl groups improve solubility and ionic interactions .
  • Piperidine Linkers : Piperidine-based structures (as in the target compound) balance flexibility and rigidity, optimizing binding to buried protein pockets compared to simpler linkers .

Q & A

(Basic) What are the recommended methodologies for synthesizing this compound?

The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2,6-dimethylpyrimidin-4-ol with a functionalized piperidine derivative under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to introduce the pyrimidinyloxy-piperidine moiety .

Propanone Linkage Formation : Attach the 4-methoxyphenyl group via a Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature and solvent polarity .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the pure product .

Characterization : Confirm structure via 1H^1H-NMR (300 MHz, CDCl3_3), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

(Basic) What techniques are optimal for structural characterization?

  • X-ray Crystallography : Resolve the crystal structure using SHELX software (SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. For example, similar compounds have been analyzed in space group P21/cP2_1/c with Z = 4 .
  • Spectroscopic Methods :
    • NMR : Assign proton environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) .
    • FT-IR : Identify carbonyl stretches (~1680 cm1^{-1}) and C-O-C vibrations (~1240 cm1^{-1}) .

(Advanced) How can researchers resolve contradictions in biological activity data across assays?

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition) to rule out assay-specific artifacts .
  • Purity Verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities may skew results .
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays) to confirm reproducibility .

(Advanced) What strategies improve aqueous solubility for in vivo studies?

  • Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl in dichloromethane, followed by lyophilization .
  • Co-solvent Systems : Use vehicles like 10% DMSO + 5% Tween-80 in saline for intravenous administration, ensuring compatibility with biological membranes .

(Basic) How to assess the purity of synthesized batches?

  • Analytical HPLC : Use a C18 column (4.6 × 250 mm), isocratic elution (70:30 acetonitrile/water), UV detection at 254 nm. Retention times should match reference standards .
  • Melting Point Analysis : Compare observed melting points (e.g., 145–147°C) with literature values to detect polymorphic impurities .

(Advanced) How to design structure-activity relationship (SAR) studies?

  • Systematic Substitution : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl) or vary the pyrimidine substituents (e.g., 2-chloro instead of 2,6-dimethyl) .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases), focusing on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the piperidine moiety .

(Advanced) What computational methods predict binding modes?

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities, prioritizing residues within 5 Å of the ligand .

(Basic) What are best practices for handling and storage?

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the methoxy group .
  • Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .

(Advanced) How to address low yields in the coupling step?

  • Optimize Catalysts : Replace Mitsunobu reagents with polymer-supported triphenylphosphine to simplify purification .
  • Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to enhance kinetics .

(Advanced) How to analyze metabolic pathways?

  • In Vitro Assays : Incubate with liver microsomes (human or murine) and NADPH, then identify metabolites via LC-MS/MS (Q-TOF instrument, positive ion mode) .
  • Stable Isotope Tracing : Synthesize 13C^{13}C-labeled analogs to track metabolic degradation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。